molecular formula C10H11N3O3 B2691631 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-80-9

5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2691631
CAS No.: 1105195-80-9
M. Wt: 221.216
InChI Key: HFBABMZLSLCSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetically designed pyridopyrimidine derivative of significant interest in medicinal chemistry and oncology research. While specific data on this exact analog is limited, compounds within the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold are extensively investigated for their potent biological activities . These molecules are recognized for their ability to function as key signaling pathway blockers. The core research value of this chemical class lies in its potential to inhibit the RAF-MEK-ERK signaling pathway . The constitutive activation of this pathway is a common feature in many tumors, and its blockade has been proven to reduce tumor growth. Related derivatives have demonstrated excellent antiproliferative activity against a range of human cancer cell lines, including MCF-7 (breast cancer), A375 (melanoma), and SK-HEP-1 (liver cancer) . The proposed mechanism of action for such compounds involves suppressing cancer cell migration, inducing apoptosis (programmed cell death), and decreasing the levels of phosphorylated ERK and MEK proteins in a dose-dependent manner . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in human or veterinary medicine.

Properties

IUPAC Name

1,3,6-trimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5-4-11-8-6(7(5)14)9(15)13(3)10(16)12(8)2/h4H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBABMZLSLCSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C1=O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating the reactants under reflux with sodium methoxide (MeONa) in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Benzylamine (BnNH2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can introduce an NHBn moiety .

Scientific Research Applications

Biological Activities

This compound exhibits a variety of biological activities that make it significant in medicinal chemistry:

  • Antiproliferative Properties : Preliminary studies indicate that derivatives of this compound may act as inhibitors of key signaling pathways involved in cell proliferation, particularly through interactions with phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .
  • Antimicrobial Activity : Research has shown that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may have anti-inflammatory effects, though the mechanisms are still under investigation .

Therapeutic Applications

The potential therapeutic applications of 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:

  • Cancer Treatment : Some studies have reported promising results in the context of cancer therapy due to its antiproliferative effects. It has been tested in various antitumor programs by institutions like the US National Cancer Institute .
  • Antiviral Agents : The compound has shown potential in anti-AIDS programs and other viral infections .
  • Antituberculosis and Antimicrobial Research : The compound has been evaluated for its efficacy against tuberculosis and other microbial infections as part of broader health programs .

Case Study 1: Antitumor Activity

In a study conducted by the US National Cancer Institute, several derivatives of 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine were tested for their antitumor properties. While some compounds exhibited significant activity in vitro, further in vivo testing did not consistently confirm these results. This highlights the need for more comprehensive studies to elucidate the mechanisms involved .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain modifications to the chemical structure enhanced antibacterial properties significantly. This research points towards potential applications in developing new antimicrobial agents .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntiproliferativeInhibition of cancer cell growthPromising in vitro results
AntimicrobialEfficacy against bacteria and fungiSignificant activity observed
Anti-inflammatoryPotential reduction of inflammationMechanisms under investigation
AntiviralActivity against HIV/AIDSTested in specific programs
AntituberculosisEvaluated for efficacy against TBPart of broader health initiatives

Mechanism of Action

The mechanism of action of 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation .

Comparison with Similar Compounds

Table 1: Structural Features and Electronic Properties

Compound Name Substituents Molecular Formula Molecular Weight HOMO-LUMO Gap (eV) Key Interactions/Properties Reference
5-Hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Target) 5-OH, 1,3,6-CH₃ C₁₁H₁₃N₃O₃ 235.24* Not reported Hydroxy group for H-bonding; methyl groups enhance hydrophobicity
5-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-OH, 1,3-CH₃ C₉H₉N₃O₃ 207.19 Not reported Reduced hydrophobicity vs. target
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) 3-CH₃, 1-(2,3,4-F₃C₆H₂) C₁₅H₁₀F₃N₃O₂ 345.26 3.91 Strong π-π and H-bonding with PPO enzyme; fluorophenyl enhances herbicidal activity
5-Methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-OCH₃, 1-CH₃ C₉H₉N₃O₃ 207.19 Not reported Methoxy group increases lipophilicity vs. hydroxyl
6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 6-NH₂, 5-cyclopropyl, 1,3-CH₃ C₁₂H₁₄N₄O₂ 246.27 Not reported Amino and cyclopropyl groups may enhance DNA/protein binding

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The trifluorophenyl-substituted compound 2o demonstrates potent herbicidal activity due to strong π-π interactions with flavin adenine dinucleotide (FAD) in Nicotiana tabacum PPO enzyme (binding distance: 5.9–6.0 Å) and hydrogen bonding with Arg98/Thr176 residues . Antitumor activity has been observed in furopyrimidinedione derivatives (e.g., 6-(cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4-dione), though the target compound’s efficacy in this area remains unstudied .

Electronic Properties :

  • The HOMO-LUMO gap of 2o (3.91 eV) indicates higher reactivity compared to flumioxazin (a commercial herbicide), correlating with its herbicidal potency . The target compound’s hydroxyl group may lower the HOMO-LUMO gap compared to methoxy or methyl analogs, increasing electron-donating capacity .

Crystallographic and Structural Insights :

  • Derivatives like 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione exhibit near-orthogonal dihedral angles (88.2°) between the pyridopyrimidine and aryl rings, stabilizing the crystal lattice via edge-to-face π-π stacking (3.06–3.10 Å) and C-H⋯O/N hydrogen bonds . The target compound’s hydroxy group could facilitate similar intermolecular interactions.

Biological Activity

5-Hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a fused pyridine and pyrimidine ring system. Its chemical formula is C₁₁H₁₃N₃O₂, and it possesses a hydroxyl group at the 5-position and three methyl groups at the 1, 3, and 6 positions. This unique structure contributes to its biological activity.

Target Interactions

5-Hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to interact with several key biological targets:

  • PIM-1 Kinase : The compound inhibits PIM-1 kinase activity, which plays a critical role in cell cycle regulation and apoptosis. This inhibition can lead to increased apoptosis in cancer cells .
  • MAPK Pathways : It acts as a multi-target inhibitor affecting various MAPK pathways such as B-Raf kinase and Ras/Raf/MEK/ERK signaling pathways. This action is significant for its potential in treating tumor diseases .

Biochemical Pathways

The inhibition of PIM-1 kinase by this compound has been linked to alterations in critical biochemical pathways involved in cell proliferation and survival. For instance:

  • Apoptosis Induction : Studies have demonstrated that treatment with this compound can increase apoptosis rates significantly in cancer cell lines like MCF-7 cells by up to 58.29-fold .
  • Cell Cycle Arrest : By interfering with kinase signaling pathways, the compound can induce cell cycle arrest at various phases, thereby inhibiting tumor growth.

Biological Activities

The biological activities of 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:

  • Antitumor Activity : The compound has shown promising results in preclinical studies as an anticancer agent. It has been evaluated against various cancer cell lines and has demonstrated significant cytotoxic effects .
Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HeLa10.0
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against HIV by inhibiting viral replication in infected cells .

Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound on MCF-7 breast cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.

Study 2: Antiviral Screening

A separate study focused on the antiviral potential against HIV demonstrated that derivatives of this compound exhibited cytoprotection against viral cytopathic effects with minimal cytotoxicity . The compounds were screened under various conditions to assess their effectiveness.

Q & A

Q. What are the standard synthetic routes for 5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via cyclocondensation and alkylation. For example, 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione reacts with thioacetamide in glacial acetic acid under reflux to form the thiazole-substituted intermediate. Subsequent alkylation at position 1 is achieved using benzyl chlorides or chloroacetamides in dimethylformamide (DMF) with potassium carbonate as a base (70–100°C, 8–10 hours) .

Q. How is structural characterization performed for this compound and its derivatives?

Key techniques include:

  • 1H NMR : Signals for thiazole protons appear at 7.57–7.62 ppm, methylene groups at 4.78–5.21 ppm (benzyl/acetamide derivatives), and NH protons at 9.68–10.41 ppm .
  • LC/MS : Molecular ion peaks (e.g., m/z 356 [MH+]) confirm molecular weight .
  • Elemental analysis : Matches calculated values (e.g., N%: 11.99 experimental vs. 11.82 theoretical) .

Q. What methodologies are used to evaluate antimicrobial activity?

Antimicrobial efficacy is tested via agar well diffusion and double dilution assays. For example, derivatives are screened against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with minimum inhibitory concentration (MIC) values compared to reference drugs (e.g., streptomycin). Activity data are tabulated to compare substituent effects (see Table 3 in ).

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for alkylated derivatives?

  • Solvent selection : DMF promotes efficient alkylation due to its polar aprotic nature .
  • Catalyst optimization : Potassium carbonate enhances reactivity by deprotonating the NH group at position 1 .
  • Purification : Crystallization from lower alcohols (e.g., ethanol) improves purity, as described for 1-alkyl derivatives .

Q. What structure-activity relationships (SAR) govern antimicrobial potency?

  • Position 1 substituents : Alkylation (e.g., 4-methylbenzyl) reduces activity compared to the unsubstituted parent compound. However, benzyl groups with electron-donating substituents (e.g., 4-methyl) retain moderate activity against S. aureus .
  • Thiazole vs. oxadiazole : Thiazole-containing derivatives show higher activity than oxadiazole analogs, likely due to improved membrane penetration .

Q. How can contradictions in bioactivity data be resolved (e.g., reduced activity upon alkylation)?

  • Mechanistic studies : Alkylation may sterically hinder target binding or reduce solubility. Molecular docking simulations (e.g., against Pseudomonas aeruginosa TrmD) can identify steric clashes .
  • Comparative assays : Test derivatives under standardized conditions (e.g., pH, inoculum size) to isolate substituent effects .

Q. What computational methods are used to predict electronic properties and reactivity?

  • DFT/B3LYP : Calculates HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) to assess charge transfer potential .
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., carbonyl groups) for reaction design .

Q. How does crystallography inform understanding of bioactivity?

  • X-ray diffraction : Reveals dihedral angles (e.g., 88.2° between pyrido[2,3-d]pyrimidine and benzene rings) that influence molecular stacking and target interactions .
  • Intermolecular interactions : Hydrogen bonds (C–H⋯O/N) and π–π stacking (3.065–3.102 Å) stabilize crystal structures, which correlate with solubility and bioavailability .

Notes

  • Structural data and methodologies are derived from peer-reviewed studies on analogous pyrido[2,3-d]pyrimidine derivatives .
  • For reproducibility, adhere to documented spectral parameters and synthetic protocols.

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